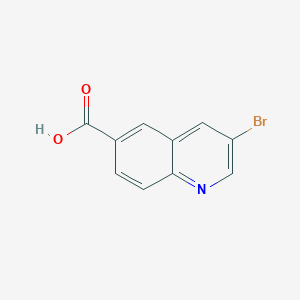

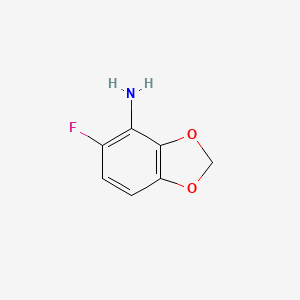

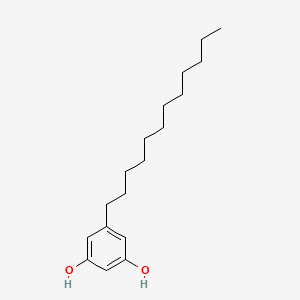

4-Amino-5-fluoro-1,3-benzodioxol

Descripción general

Descripción

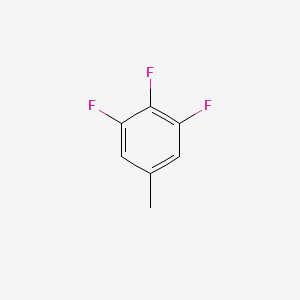

5-Fluoro-1,3-benzodioxol-4-amine is a fluorinated organic compound that is part of a broader class of chemicals which often serve as building blocks in organic synthesis and pharmaceutical research. While the specific compound is not directly discussed in the provided papers, the general theme of incorporating fluorine into organic molecules is a common thread. Fluorine atoms are known to significantly alter the physical and chemical properties of organic compounds, often leading to increased stability and potential for unique interactions due to the high electronegativity of fluorine .

Synthesis Analysis

The synthesis of fluorinated organic molecules can be complex, as the introduction of fluorine atoms must be carefully controlled to achieve the desired product. For instance, in the synthesis of AlPO4-5 and SAPO-5 materials, fluorinated derivatives of benzyl-pyrrolidine were used as structure-directing agents, demonstrating the nuanced role that fluorine substituents can play in synthesis processes . Similarly, the synthesis of soluble fluoro-polyimides involved a multi-step process starting from a fluorine-containing aromatic diamine, showcasing the intricate steps required to incorporate fluorine into polymeric structures .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often influenced by the presence of fluorine atoms. For example, the study on the control of solid-state chiral optical properties of a supramolecular organic fluorophore indicates that the introduction of different arylethynyl groups can impact the properties of the resulting compound . This suggests that the molecular structure of 5-Fluoro-1,3-benzodioxol-4-amine would also be significantly affected by the presence of the fluorine atom, potentially altering its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Fluorinated compounds participate in a variety of chemical reactions, often with enhanced reactivity or selectivity due to the influence of the fluorine atoms. The synthesis of 3-benzoyl-2-quinolinecarboxaldehyde as a fluorogenic reagent for the analysis of primary amines is an example of how fluorinated compounds can be utilized in specific chemical reactions for analytical purposes . This suggests that 5-Fluoro-1,3-benzodioxol-4-amine could also be involved in specialized chemical reactions, potentially serving as a reagent or intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The presence of fluorine can lead to increased thermal stability, lower moisture absorption, and higher hygrothermal stability, as seen in the synthesis of fluoro-polyimides . Additionally, the synthesis of all-cis 2,3,5,6-tetrafluorocyclohexylamine motifs demonstrates the impact of fluorine on the stability and polarity of cyclohexane rings . These studies suggest that 5-Fluoro-1,3-benzodioxol-4-amine would also exhibit unique physical and chemical properties that could be advantageous in various applications.

Aplicaciones Científicas De Investigación

Investigación Química

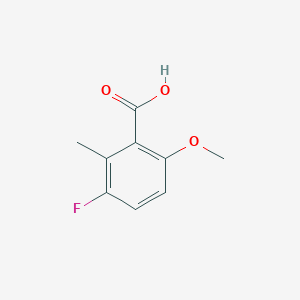

La 4-Amino-5-fluoro-1,3-benzodioxol se utiliza a menudo en la investigación química debido a su estructura y propiedades únicas . Es un derivado de la popular droga recreativa MDMA, y se ha utilizado como sustituto de la MDMA debido a sus efectos similares.

Síntesis de Nuevos Derivados

Este compuesto puede servir como precursor en la síntesis de nuevos derivados. Por ejemplo, se ha utilizado en la síntesis de una serie de derivados de 5-fluorouracilo . Estos derivados han mostrado propiedades farmacológicas y farmacocinéticas mejoradas, incluyendo mayor bioactividad, selectividad, estabilidad metabólica, absorción y menor toxicidad .

Investigación Antitumoral

Algunos de los derivados de 5-fluorouracilo sintetizados utilizando this compound han mostrado prometedoras actividades antitumorales contra ciertas líneas celulares in vitro e in vivo . Sin embargo, estos compuestos también exhibieron toxicidad grave en los tejidos hepático y pulmonar en ratones .

Investigación Farmacocinética

Las propiedades fisicoquímicas del compuesto, como su número de átomos pesados, fracción Csp3, número de aceptores y donantes de enlaces de hidrógeno, refracción molar, TPSA y lipofilia, lo convierten en un tema interesante para la investigación farmacocinética .

Investigación de Seguridad

El perfil de seguridad de la this compound también es objeto de investigación. Es importante comprender sus peligros potenciales, declaraciones de precaución y declaraciones de peligro para una manipulación y uso seguros .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

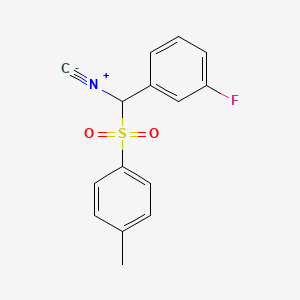

5-Fluoro-1,3-benzodioxol-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the concentration of 5-Fluoro-1,3-benzodioxol-4-amine. Additionally, this compound can bind to proteins such as albumin, affecting its distribution and bioavailability in the body .

Cellular Effects

The effects of 5-Fluoro-1,3-benzodioxol-4-amine on cellular processes are diverse and depend on the cell type and concentration used. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitter release and uptake. It can modulate the activity of neurotransmitter transporters, leading to altered levels of neurotransmitters such as serotonin and dopamine. Furthermore, 5-Fluoro-1,3-benzodioxol-4-amine can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, 5-Fluoro-1,3-benzodioxol-4-amine exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific receptors or enzymes, leading to changes in their activity. For example, it can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, resulting in increased levels of these signaling molecules. Additionally, 5-Fluoro-1,3-benzodioxol-4-amine can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-1,3-benzodioxol-4-amine can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to 5-Fluoro-1,3-benzodioxol-4-amine can lead to adaptive changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 5-Fluoro-1,3-benzodioxol-4-amine in animal models vary with dosage. At low doses, this compound can have therapeutic effects, such as reducing symptoms of depression or anxiety in rodent models. At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain concentration of 5-Fluoro-1,3-benzodioxol-4-amine is required to elicit a significant biological response .

Metabolic Pathways

5-Fluoro-1,3-benzodioxol-4-amine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 5-Fluoro-1,3-benzodioxol-4-amine, leading to the formation of various metabolites. Some of these metabolites can further interact with other enzymes or biomolecules, affecting metabolic flux and the levels of specific metabolites in the body .

Transport and Distribution

The transport and distribution of 5-Fluoro-1,3-benzodioxol-4-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters, which facilitate its uptake into cells. Once inside the cells, 5-Fluoro-1,3-benzodioxol-4-amine can bind to intracellular proteins, affecting its localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of 5-Fluoro-1,3-benzodioxol-4-amine is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or the nucleus, where it can exert its effects on cellular function. For instance, the presence of specific targeting sequences can direct 5-Fluoro-1,3-benzodioxol-4-amine to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

5-fluoro-1,3-benzodioxol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEMSUWXUXWSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591905 | |

| Record name | 5-Fluoro-2H-1,3-benzodioxol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

492444-04-9 | |

| Record name | 5-Fluoro-2H-1,3-benzodioxol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2H-1,3-benzodioxol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)